6-amino-5-ciano-2,4-difenil-4H-piran-3-carboxilato de etilo

Descripción general

Descripción

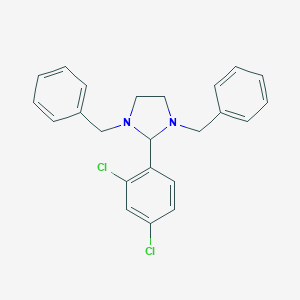

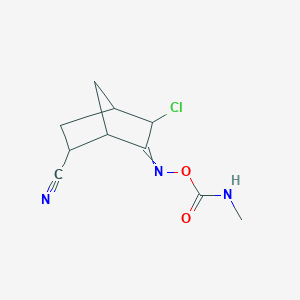

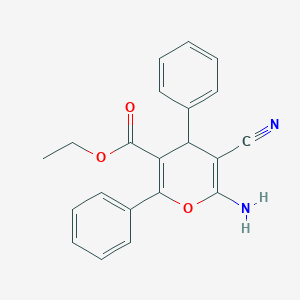

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate is a chemical compound with the molecular formula C21H18N2O3 . It has a molecular weight of 346.4 g/mol . The compound is also known by other names such as NSC 343221 and IFLab1_005998 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 346.4 g/mol and a molecular formula of C21H18N2O3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 and a topological polar surface area of 85.3 Ų . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 643 .Mecanismo De Acción

The mechanism of action of ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate as an anti-cancer agent involves the inhibition of the protein kinase B (Akt) signaling pathway. This pathway is responsible for cell survival and proliferation. ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate inhibits the activation of Akt by binding to its pleckstrin homology (PH) domain, which prevents its translocation to the plasma membrane. This results in the inhibition of downstream signaling events, leading to apoptosis and inhibition of cell proliferation.

Biochemical and Physiological Effects:

ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. In vivo studies have shown that ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate has a low toxicity profile and does not have any significant adverse effects on the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has a low toxicity profile and does not have any significant adverse effects on the body. However, ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate also has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a short half-life, which limits its use in long-term experiments.

Direcciones Futuras

There are several future directions for the study of ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate. One of the potential areas of research is the development of ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate-based anti-cancer drugs. ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate can also be studied for its potential as a plant growth regulator in agriculture. In addition, ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate can be used as a precursor for the synthesis of various organic compounds in material science.

Conclusion:

In conclusion, ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate involves a specific method, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate has shown promising results as an anti-cancer agent, plant growth regulator, and precursor for the synthesis of various organic compounds. Future research on ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate can lead to the development of new drugs and materials with potential applications in various fields.

Aplicaciones Científicas De Investigación

Síntesis de derivados de pirano[2,3-d]pirimidina

Este compuesto sirve como un intermedio versátil para sintetizar una variedad de derivados de pirano[2,3-d]pirimidina. Estos derivados se obtienen a través de reacciones con formamida, ácido fórmico, urea, tiourea, semicarbazida y tiosemicarbazida, produciendo rendimientos moderados a altos . Estos derivados exhiben una gama de actividades biológicas, incluyendo propiedades antibacterianas, antimicrobianas y antiinflamatorias.

Complejos metálicos de nanopartículas antimicrobianas

El 6-amino-5-ciano-2,4-difenil-4H-piran-3-carboxilato de etilo se utiliza para sintetizar complejos metálicos biológicamente activos en presencia de 1,10-fenantrolina. Estos complejos, que presentan metales como Cr(III), Fe(III), Co(II), Ni(II), Cu(II) y Zn(II), han mostrado una actividad antimicrobiana significativa contra diversas cepas bacterianas y fúngicas .

Investigación cardiovascular

Los derivados de pirano[2,3-d]pirimidina sintetizados a partir de este compuesto tienen propiedades cardiotónicas, que pueden ser beneficiosas en la investigación cardiovascular. Pueden contribuir al desarrollo de nuevos agentes terapéuticos para afecciones cardíacas .

Investigación del cáncer

Algunos derivados del this compound han demostrado actividades antitumorales. Esto los hace valiosos para la investigación del cáncer, lo que podría conducir a nuevos tratamientos o fármacos .

Desarrollo de sondas fluorescentes

Debido a sus propiedades fluorescentes, ciertos derivados pueden utilizarse como marcadores fluorescentes en la imagenología biológica. Esta aplicación es crucial en diversos campos de la investigación científica, incluyendo la biología molecular y la bioquímica .

Aplicaciones farmacéuticas

Los derivados del compuesto han mostrado una gama de aplicaciones farmacéuticas, como actividades antihistamínicas y antiplaquetarias. Estas propiedades son esenciales para desarrollar nuevos medicamentos para alergias y prevención de coágulos sanguíneos .

Propiedades

IUPAC Name |

ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(23)26-19(18)15-11-7-4-8-12-15/h3-12,17H,2,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDWOPPGIKRIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319270 | |

| Record name | ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73035-26-4 | |

| Record name | Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73035-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073035264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343221 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)

![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)

![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)